REACTION_SMILES
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[CH2:20]([CH:21]=[CH2:22])[NH2:23].[CH3:24][OH:25].[Cl:1][c:2]1[n:3][c:4](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[n:6][cH:7]1>>[c:2]1([NH:23][CH2:20][CH:21]=[CH2:22])[n:3][c:4](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cnc(-c2ccccc2)c(-c2ccccc2)n1
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Name
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Type
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product
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Smiles
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C=CCNc1cnc(-c2ccccc2)c(-c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |